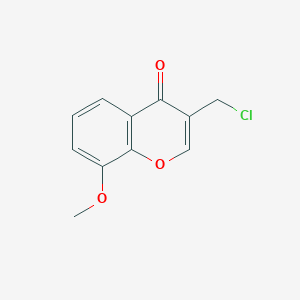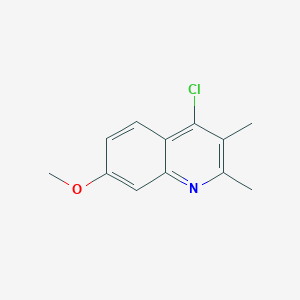
3-(Chloromethyl)-8-methoxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-8-methoxy-4H-chromen-4-one is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-8-methoxy-4H-chromen-4-one typically involves the chloromethylation of 8-methoxy-4H-chromen-4-one. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the chromone ring to form the desired product .
Industrial Production Methods
Industrial production of 3-(Chloromethyl)-8-methoxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-8-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 8-hydroxy-4H-chromen-4-one derivatives.
Reduction Reactions: The carbonyl group in the chromone ring can be reduced to form dihydrochromone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Formation of 8-hydroxy-4H-chromen-4-one.
Reduction Reactions: Formation of dihydrochromone derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-8-methoxy-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Biological Research: Used as a probe to study enzyme mechanisms and interactions due to its reactive chloromethyl group.
Industrial Applications: Employed in the synthesis of advanced materials and polymers due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-8-methoxy-4H-chromen-4-one involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The methoxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The chromone ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-7-methoxy-4H-chromen-4-one
- 3-(Chloromethyl)-6-methoxy-4H-chromen-4-one
- 3-(Chloromethyl)-5-methoxy-4H-chromen-4-one
Uniqueness
3-(Chloromethyl)-8-methoxy-4H-chromen-4-one is unique due to the position of the methoxy group at the eighth position, which influences its chemical reactivity and biological activity. This positional isomerism results in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a distinct compound with specific applications in research and industry.
Propriétés
Numéro CAS |
62557-56-6 |
|---|---|
Formule moléculaire |
C11H9ClO3 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
3-(chloromethyl)-8-methoxychromen-4-one |
InChI |
InChI=1S/C11H9ClO3/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-4,6H,5H2,1H3 |
Clé InChI |
FUNKNJQRASJZKN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC=C(C2=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)


![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)

![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)

![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)




![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)
